![molecular formula C25H26ClN5 B2921203 7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 877647-84-2](/img/structure/B2921203.png)
7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C25H26ClN5 and its molecular weight is 431.97. The purity is usually 95%.
BenchChem offers high-quality 7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Anticancer and Anti-5-lipoxygenase Agents : A study conducted by Rahmouni et al. (2016) involved synthesizing a series of pyrazolopyrimidine derivatives, including those similar to the compound , which were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. The study provided valuable insights into the structure-activity relationship of these compounds Rahmouni et al., 2016.
Antimicrobial Activities
- Antibacterial Activities : Bildirici et al. (2007) synthesized derivatives from a similar pyrazolo compound and evaluated their antibacterial activities against various Gram-positive and Gram-negative bacteria. This study highlighted the potential of such compounds in the development of new antibacterial agents Bildirici et al., 2007.
Chemical Properties and Synthesis
- Regioselective Synthesis : Research by Drev et al. (2014) explored the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, focusing on the regioselective synthesis aspects. This study is crucial for understanding the chemical properties and potential modifications of pyrazolo[1,5-a]pyrimidine derivatives Drev et al., 2014.
Receptor Antagonists
- Alpha 1-Adrenoceptor Antagonists : Elworthy et al. (1997) identified novel arylpiperazines as alpha 1-adrenoceptor subtype-selective antagonists, with a focus on the structural properties affecting the affinity to alpha 1-ARs. This research is significant in understanding the interaction of similar compounds with specific receptors Elworthy et al., 1997.
Binding Studies
- Binding Studies of BDZ Receptor : A study by Bruni et al. (1993) investigated the affinity of a series of 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidines for the central benzodiazepine receptor, providing insights into the structure-affinity relationship Bruni et al., 1993.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of the compound “7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is the cyclic GMP-AMP synthase (cGAS) . cGAS is a crucial enzyme in the immune response pathway, responsible for the detection of cytosolic DNA and the initiation of an immune response.
Mode of Action
The compound interacts with cGAS by binding to its active site . This interaction can potentially inhibit the activity of cGAS, preventing it from synthesizing cyclic GMP-AMP (cGAMP), a secondary messenger that triggers the immune response.
Result of Action
The molecular and cellular effects of the compound’s action would primarily be the suppression of the immune response triggered by the cGAS-STING pathway . This could potentially be beneficial in conditions where this immune response is overactive or detrimental.
Eigenschaften
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5/c1-18-16-23(30-14-12-29(13-15-30)17-20-6-4-3-5-7-20)31-25(27-18)24(19(2)28-31)21-8-10-22(26)11-9-21/h3-11,16H,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSGTXXMPABGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921125.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B2921126.png)
![6-[(3-chlorobenzoyl)amino]-N-(1-phenylethyl)chromane-3-carboxamide](/img/structure/B2921128.png)

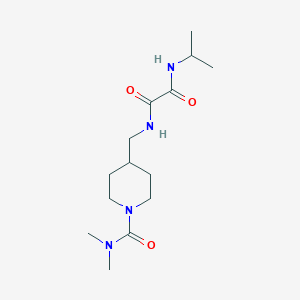
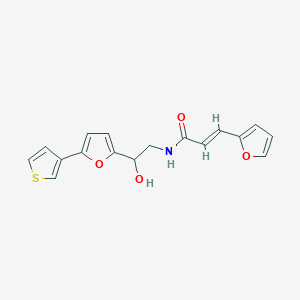
![8-[(4-Methoxyphenyl)sulfonyl]-9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2921135.png)
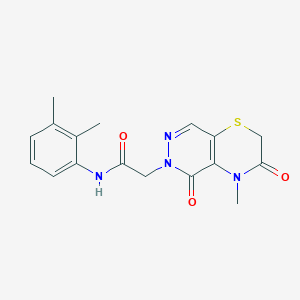
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2921138.png)
![N-(4-cyanooxan-4-yl)-2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2921139.png)
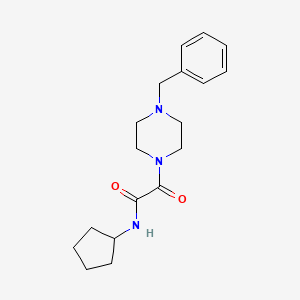
![4-[2-[2-[(1-Methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetyl]morpholine-3-carbonitrile](/img/structure/B2921141.png)
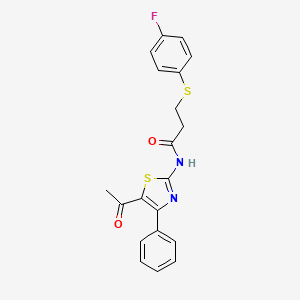
![3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide](/img/structure/B2921143.png)